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Compound of Interest

Compound Name: 7-Methyl-1,4-diazepan-5-one

Cat. No.: B1388836

An In-Depth Technical Guide to 7-Methyl-1,4-diazepan-5-one: Properties, Analysis, and
Applications in Drug Development

Executive Summary

7-Methyl-1,4-diazepan-5-one is a heterocyclic compound of significant interest to the
pharmaceutical industry. As a chiral building block, its primary utility lies in the stereospecific
synthesis of complex active pharmaceutical ingredients (APIs). Most notably, the (R)-
enantiomer of this molecule is a critical intermediate in the manufacture of Suvorexant, a dual
orexin receptor antagonist for the treatment of insomnia.[1][2] This guide provides a
comprehensive overview of the core physicochemical properties, spectroscopic profile,
synthetic considerations, and analytical methodologies for 7-Methyl-1,4-diazepan-5-one,
tailored for researchers and scientists in drug development.

Introduction: The 1,4-Diazepan-5-one Scaffold

Seven-membered heterocyclic rings containing two nitrogen atoms, known as diazepines,
represent a "privileged scaffold" in medicinal chemistry.[3][4] This structural motif is prevalent in
a wide array of biologically active compounds, including the well-known benzodiazepine class
of drugs.[4] The 1,4-diazepan-5-one core, a saturated version with a ketone functional group,
offers a unique three-dimensional geometry that is conducive to specific interactions with
biological targets. 7-Methyl-1,4-diazepan-5-one embodies this scaffold, with the addition of a
methyl group that introduces a chiral center, making it an invaluable asset for constructing
enantiomerically pure therapeutic agents.[1][5]
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Core Physicochemical Properties

A foundational understanding of the molecule's physical properties is essential for its handling,
formulation, and integration into synthetic workflows.

Structural and General Properties

The key identifying and physical properties of 7-Methyl-1,4-diazepan-5-one are summarized

below.
Property Value Source(s)
IUPAC Name 7-Methyl-1,4-diazepan-5-one N/A

Hexahydro-7-methyl-5H-1,4-
Synonyms o [61[7]
diazepin-5-one

CAS Number 90673-37-3 (Racemate) [61[7]

1394957-73-3 ((R)-

enantiomer)

[5]

Molecular Formula CeH12N20 [5][6]
Molecular Weight 128.17 g/mol [51[7]
Melting Point 113-114 °C [7]
Topological Polar Surface Area  41.1 A2 [7]
Hydrogen Bond Donors 2 [7]
Hydrogen Bond Acceptors 2 [7]

graph "7 Methyl 1 4 diazepan 5 one" {
layout=neato;

node [shape=plaintext];

edge [color="#202124"];
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// Atom nodes

N1 [label="N", pos="0,1.2!", fontcolor="#202124"];

C2 [label="C", pos="-1.2,0.6!", fontcolor="#202124"];
C3 [label="C", pos="-1.2,-0.6!", fontcolor="#202124"];
N4 [label="N", pos="0,-1.2!", fontcolor="#202124"];

C5 [label="C", pos="1.2,-0.6!", fontcolor="#202124"];
05 [label="0", pos="2.2,-1.0!", fontcolor="#EA4335"];
C6 [label="C", pos="1.8,0.3!", fontcolor="#202124"];

C7 [label="C*", pos="1.2,1.5!", fontcolor="#202124"];
C8 [label="C", pos="2.2,2.4!", fontcolor="#202124"];

H N1 [label="H", pos="-0.5,1.8!", fontcolor="#5F6368"];
H N4 [label="H", pos="-0.5,-1.8!", fontcolor="#5F6368"1;

// Bonds
N1 -- C2;
c2 -- C3;
C3 -- N4;
N4 -- C5;
C5 -- Co;
c6 -- C7;
C7 -- NI1;

C7 -- C8 [label="Hs"1;
C5 -- 05 [style=double];

N1 -- H N1;
N4 -- H N4;
}

Caption: Structure of 7-Methyl-1,4-diazepan-5-one with chiral center (*).

Solubility and pKa Profile

« Solubility: While specific empirical data is not readily available, a qualitative assessment can
be made based on the structure. The presence of two secondary amines and a polar amide
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(lactam) group suggests potential solubility in polar protic solvents like water and alcohols
(methanol, ethanol). However, the six-carbon aliphatic backbone may limit high agqueous
solubility. It is expected to be soluble in various organic solvents. This profile is similar to
related benzodiazepines, which are often soluble in chloroform and ethanol but only slightly
soluble in water.[8][9]

e pKa: Direct experimental pKa values are not published. However, we can predict the basicity
based on the functional groups. The nitrogen atom of the amide is non-basic due to
resonance delocalization of the lone pair into the carbonyl. The two secondary amine
nitrogens are basic. The pKa of the conjugate acid of a typical cyclic secondary amine is
around 11. Therefore, 7-Methyl-1,4-diazepan-5-one is expected to be basic and will exist in
a protonated, cationic form in acidic solutions.

Spectroscopic and Structural Characterization

Spectroscopic analysis is critical for identity confirmation and purity assessment. The following
are predicted spectral characteristics based on the molecule's structure.
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Technique Expected Features

~7.0-8.0 ppm (broad s, 1H): Amide N-H. ~2.5-
3.5 ppm (m): Protons on carbons adjacent to
nitrogen atoms (CHz and CH groups). ~3.0-3.5

1H NMR ppm (m, 1H): Methine proton at C7. ~1.5-2.5
ppm (broad s, 1H): Amine N-H. ~1.2 ppm (d,
3H): Methyl protons at C7, doublet due to
coupling with the C7 proton.

~170-175 ppm: Carbonyl carbon (C5) of the
amide. ~40-60 ppm: Aliphatic carbons adjacent

13C NMR
to nitrogen atoms (C2, C3, C6, C7). ~20 ppm:
Methyl carbon.
~3300 cm~1 (broad): N-H stretching vibrations
from amine and amide. ~1650 cm~1 (strong):

IR Spectroscopy C=0 stretching vibration of the secondary amide

(lactam). ~2850-2960 cm~1; C-H stretching of

aliphatic groups.

[M+H]* = 129.10: Expected molecular ion peak
M Spect . for the protonated molecule in ESI-MS.
ass Spectrometr
P Y Fragmentation may occur via cleavage of the

diazepine ring.

Causality Behind Predictions: The predicted chemical shifts in NMR are based on the inductive
effects of the electronegative nitrogen and oxygen atoms, which deshield adjacent protons and
carbons, shifting their signals downfield. The IR absorption frequencies are characteristic of the
specific vibrational modes of the N-H and C=0 bonds present in the molecule.

Synthesis and Reactivity
General Synthetic Approach

The synthesis of 1,4-diazepan-5-one cores often involves the cyclization of linear precursors. A
plausible route to 7-Methyl-1,4-diazepan-5-one could involve the reaction of ethylenediamine
with a derivative of 3-aminobutanoic acid or a related precursor, followed by intramolecular
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cyclization to form the lactam ring. The chirality at the C7 position must be established either by
using a chiral starting material or through chiral resolution of the racemic product.[1]

Chiral Precursors Amide Bond Intramolecular Purification Final Product:
(e.g., (R)-3-aminobutanoic acid derivative e Cyclization/ (e.g., Crystallization, (R)-7-Methyl-1,4-
+ ethylenediamine) Lactamization Chromatography) diazepan-5-one

Click to download full resolution via product page

Caption: Generalized synthetic workflow for chiral 1,4-diazepan-5-ones.

Chemical Reactivity

» N-Acylation/Alkylation: The secondary amine at the N1 position is a primary site for
functionalization. It can readily undergo acylation with acid chlorides or coupling with
carboxylic acids to form amides, or alkylation with alkyl halides. This reactivity is exploited in
its use as a synthetic intermediate.[1]

o Amide Hydrolysis: The lactam bond is stable under neutral conditions but can be hydrolyzed
under harsh acidic or basic conditions, leading to the opening of the seven-membered ring.

Analytical Methodologies

Robust analytical methods are required to determine the purity, identity, and chiral excess of 7-
Methyl-1,4-diazepan-5-one. A reverse-phase high-performance liquid chromatography (RP-
HPLC) method is a standard approach.

Protocol: RP-HPLC for Purity Analysis

This protocol provides a self-validating system for assessing the chemical purity of the
compound.

o System Preparation:
o HPLC System: A standard HPLC system with a UV detector.

o Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um particle size).
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[e]

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

o

[¢]

Flow Rate: 1.0 mL/min.

[e]

Detection Wavelength: 210 nm (chosen for detecting the amide chromophore).

[e]

Column Temperature: 30 °C.

o Sample and Standard Preparation:

o Standard Solution: Accurately weigh and dissolve 7-Methyl-1,4-diazepan-5-one in a
50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

o Sample Solution: Prepare the sample to be tested at the same concentration using the
same diluent.

e Chromatographic Run:

o Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at
least 15 minutes.

o Inject 10 pL of the sample solution.
o Run a linear gradient elution (e.g., from 5% B to 95% B over 20 minutes).
o Hold at 95% B for 5 minutes to elute any highly retained impurities.
o Return to initial conditions and re-equilibrate for the next injection.
e Data Analysis:

o lIdentify the peak for 7-Methyl-1,4-diazepan-5-one by comparing its retention time to that
of the standard.

o Calculate the purity by determining the area percentage of the main peak relative to the
total area of all peaks detected.
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Expertise Insight: The use of a C18 column is a standard choice for moderately polar small
molecules. The acidic TFA in the mobile phase ensures that the amine groups are protonated,
leading to sharp, symmetrical peak shapes and reproducible retention times. A gradient elution
is employed to ensure that impurities with a wide range of polarities are effectively separated
and eluted.
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of Sample
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Mobile Phase Diluent

Filtration (0.45 pum)
(Optional)

HPLC $nalysis
Inject Sample onto
C18 Column
Gradient Elution

UV Detection
at 210 nm
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:
o
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Caption: Standard workflow for RP-HPLC purity analysis.
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Applications in Drug Discovery and Development

The primary and most well-documented application of 7-Methyl-1,4-diazepan-5-one is in the
synthesis of Suvorexant.

(R)-7-Methyl-1,4-diazepan-5-one

N-Acylation with
Step 1 [5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl Jmethanol derivative Step 2 (Conceptual)
. Suvorexant
Coupling Steps (APT)
Coupling with
5-chloro-1,3-benzoxazole

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Physical and chemical properties of 7-Methyl-1,4-
diazepan-5-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1388836#physical-and-chemical-properties-of-7-
methyl-1-4-diazepan-5-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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